molecular formula C6H7IN2O2 B13322410 (7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol

(7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol

Cat. No.: B13322410
M. Wt: 266.04 g/mol
InChI Key: OIORXEMXFUNBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-iodo-2-hydroxybenzaldehyde with hydrazine hydrate to form the intermediate hydrazone, which is then cyclized with ethyl chloroacetate in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[5,1-b]oxazole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents.

Scientific Research Applications

(7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger signaling pathways that lead to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol
  • (7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol
  • (7-Fluoro-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol

Uniqueness

(7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol is unique due to the presence of the iodo group, which can significantly influence its reactivity and biological activity. The iodo group is larger and more polarizable than other halogens, which can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C6H7IN2O2

Molecular Weight

266.04 g/mol

IUPAC Name

(7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)methanol

InChI

InChI=1S/C6H7IN2O2/c7-5-4(3-10)8-9-1-2-11-6(5)9/h10H,1-3H2

InChI Key

OIORXEMXFUNBNE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=NN21)CO)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.